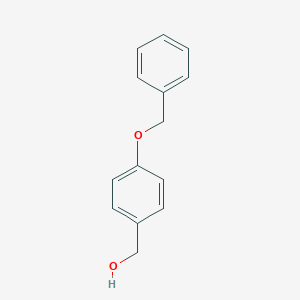

4-Benzyloxybenzyl alcohol

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-phenylmethoxyphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEBIVOHKFYSBPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50232450 | |

| Record name | p-Benzyloxybenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

836-43-1 | |

| Record name | 4-(Benzyloxy)benzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=836-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Benzyloxy)benzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000836431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 836-43-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131675 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Benzyloxybenzyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50232450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-benzyloxybenzyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(BENZYLOXY)BENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2YM4AM9F9J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(4-(Benzyloxy)phenyl)methanol synthesis route

An In-depth Technical Guide to the Synthesis of (4-(Benzyloxy)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the predominant synthetic route to (4-(benzyloxy)phenyl)methanol, a valuable intermediate in the synthesis of various biologically active molecules. The information presented is collated from established chemical literature, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway.

Core Synthesis Pathway

The most common and well-documented synthesis of (4-(benzyloxy)phenyl)methanol is a two-step process commencing from 4-hydroxybenzaldehyde. This route involves an initial etherification reaction followed by the reduction of the aldehyde functionality.

Overall Reaction Scheme:

Step 1: Williamson Ether Synthesis of 4-(Benzyloxy)benzaldehyde

The initial step involves the formation of a benzyl ether with the phenolic hydroxyl group of 4-hydroxybenzaldehyde. This is typically achieved through a Williamson ether synthesis, which utilizes a benzyl halide and a base.

Experimental Protocol

A representative experimental procedure for the synthesis of 4-(benzyloxy)benzaldehyde is as follows[1]:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-hydroxybenzaldehyde (e.g., 5.0 g, 40.98 mmol), benzyl bromide (e.g., 5.0 ml, 42.05 mmol), and anhydrous potassium carbonate (e.g., 20.0 g, 144.27 mmol) in ethanol.

-

Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for approximately 14 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solid potassium carbonate is removed by filtration, and the residue is washed with ethyl acetate.

-

Extraction and Purification: The solvent from the filtrate is removed under reduced pressure using a rotary evaporator. The resulting residue is dissolved in diethyl ether (Et₂O). The ether solution is then washed sequentially with a 5% sodium hydroxide solution, distilled water, and a saturated sodium chloride solution.

-

Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product can be further purified by recrystallization from ethanol to yield colorless crystals of 4-(benzyloxy)benzaldehyde.

Quantitative Data for Step 1

| Parameter | Value | Reference |

| Starting Material | 4-Hydroxybenzaldehyde | [1] |

| Reagents | Benzyl bromide, Potassium carbonate | [1] |

| Solvent | Ethanol | [1] |

| Reaction Time | 14 hours | [1] |

| Reaction Temperature | Reflux | [1] |

| Yield | 87.4% | [1] |

| Melting Point | 338-339 K (65-66 °C) | [1] |

Step 2: Reduction of 4-(Benzyloxy)benzaldehyde to (4-(Benzyloxy)phenyl)methanol

The second step involves the selective reduction of the aldehyde group in 4-(benzyloxy)benzaldehyde to a primary alcohol. Sodium borohydride (NaBH₄) is a commonly used reagent for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones.

Experimental Protocol

A general experimental procedure for the reduction of an aromatic aldehyde to the corresponding alcohol using sodium borohydride is as follows[2][3][4]:

-

Reaction Setup: Dissolve 4-(benzyloxy)benzaldehyde in a suitable alcohol solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Addition of Reducing Agent: Cool the solution in an ice bath. Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the aldehyde is typically in the range of 1 to 1.5 equivalents.

-

Reaction Conditions: After the addition is complete, the reaction mixture is stirred at room temperature for a period of 30 minutes to a few hours. The reaction progress can be monitored by TLC.

-

Work-up: Once the reaction is complete, the excess sodium borohydride is quenched by the slow addition of water or a dilute acid (e.g., 1M HCl) until the effervescence ceases.

-

Extraction and Purification: The solvent is typically removed under reduced pressure. The aqueous residue is then extracted with an organic solvent such as ethyl acetate or diethyl ether. The combined organic extracts are washed with water and brine.

-

Isolation: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated to yield the crude (4-(benzyloxy)phenyl)methanol. The product can be further purified by recrystallization or column chromatography.

Quantitative Data for Step 2

While a specific yield for the reduction of 4-(benzyloxy)benzaldehyde was not found in the immediate search results, reductions of similar aromatic aldehydes with sodium borohydride typically proceed in high yields, often exceeding 90%.

| Parameter | General Value/Condition |

| Starting Material | 4-(Benzyloxy)benzaldehyde |

| Reagent | Sodium Borohydride (NaBH₄) |

| Solvent | Methanol or Ethanol |

| Reaction Time | 0.5 - 2 hours |

| Reaction Temperature | 0 °C to Room Temperature |

| Typical Yield | >90% |

Visualizing the Synthesis

Synthesis Route Diagram

The following diagram illustrates the two-step synthesis of (4-(benzyloxy)phenyl)methanol from 4-hydroxybenzaldehyde.

Caption: Two-step synthesis of (4-(Benzyloxy)phenyl)methanol.

Experimental Workflow Diagram

This diagram outlines the general workflow for the synthesis and purification of the target compound.

References

An In-depth Technical Guide to 4-Benzyloxybenzyl Alcohol: Structure, Properties, Synthesis, and Role as a CXCR4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-benzyloxybenzyl alcohol, a versatile aromatic alcohol with significant applications in organic synthesis and as a key intermediate in the development of pharmaceutical compounds. This document details its chemical structure, physicochemical properties, experimental protocols for its synthesis and application, and its role as a potent inhibitor of the CXCR4 signaling pathway, a critical target in drug development.

Chemical Structure and Identification

This compound is an organic compound featuring a benzyl alcohol core substituted at the para-position with a benzyloxy group.

The primary IUPAC name for this compound is (4-(benzyloxy)phenyl)methanol . It is also known by several synonyms, including p-benzyloxybenzyl alcohol and 4-(phenylmethoxy)benzenemethanol.[1][2]

node_structure [label=<

Physicochemical and Pharmacokinetic Properties

A summary of the key chemical and physical properties of this compound is presented below. This data is essential for its application in experimental settings and for understanding its behavior in biological systems.

| Property | Value | Reference(s) |

| IUPAC Name | (4-(benzyloxy)phenyl)methanol | [3] |

| Synonyms | p-Benzyloxybenzyl alcohol, 4-(Phenylmethoxy)benzenemethanol | [1][2] |

| CAS Number | 836-43-1 | [4] |

| Molecular Formula | C₁₄H₁₄O₂ | [4][5] |

| Molecular Weight | 214.26 g/mol | [4][5] |

| Appearance | White or off-white solid | [6] |

| Melting Point | 86-87 °C | [4][5] |

| Boiling Point | 314.4°C (rough estimate) | [5] |

| Solubility | Soluble in methanol, ethanol, and ether; limited solubility in water. | [1][5] |

| pKa | 14.52 ± 0.10 (Predicted) | [5] |

| SMILES | OCc1ccc(OCc2ccccc2)cc1 | [4] |

| InChI Key | OEBIVOHKFYSBPE-UHFFFAOYSA-N | [5] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application as a precursor in the synthesis of isoflavonoids.

Synthesis of this compound

This protocol describes the synthesis of this compound via the Williamson ether synthesis from 4-hydroxybenzyl alcohol and benzyl bromide.

Materials:

-

4-Hydroxybenzyl alcohol

-

Benzyl bromide

-

Anhydrous potassium carbonate (K₂CO₃)

-

Dry dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

Brine solution

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzyl alcohol (1.0 eq) in dry DMF.

-

Add anhydrous potassium carbonate (1.5 eq) to the solution.

-

To this stirred suspension, add benzyl bromide (1.0 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-100°C and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature and pour it into ice-cold deionized water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with deionized water and then with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Application in Isoflavonoid Synthesis

This compound is a key intermediate in the synthesis of isoflavonoid phytoestrogens. The following protocol outlines its use in the preparation of a deoxybenzoin precursor, a critical step in isoflavone synthesis.

Materials:

-

This compound

-

Thionyl chloride or similar halogenating agent

-

Potassium cyanide (KCN)

-

Resorcinol

-

Zinc chloride (ZnCl₂)

-

Dry diethyl ether

-

Hydrogen chloride (gas)

Procedure:

-

Conversion to 4-Benzyloxybenzyl cyanide:

-

Convert this compound to 4-benzyloxybenzyl chloride using a suitable halogenating agent like thionyl chloride.

-

React the resulting chloride with potassium cyanide in a polar aprotic solvent to yield 4-benzyloxybenzyl cyanide.

-

-

Hoesch Reaction:

-

Dissolve resorcinol and 4-benzyloxybenzyl cyanide in dry diethyl ether.

-

Add a catalytic amount of zinc chloride to the solution.

-

Bubble dry hydrogen chloride gas through the mixture while stirring. This will form an intermediate ketimine hydrochloride.

-

Hydrolyze the ketimine hydrochloride by adding water and heating to yield the deoxybenzoin. The benzyloxy protecting group is often cleaved under these acidic conditions.

-

-

Purification:

-

Extract the product with an appropriate organic solvent.

-

Purify the resulting deoxybenzoin by recrystallization or column chromatography.

-

Role in Drug Development: CXCR4 Inhibition

This compound has been identified as a potent inhibitor of the C-X-C chemokine receptor type 4 (CXCR4).[1] This receptor plays a crucial role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and cancer metastasis.[7]

The CXCR4 Signaling Pathway

The binding of the natural ligand, CXCL12 (also known as SDF-1), to CXCR4 initiates a cascade of intracellular signaling events. This G protein-coupled receptor (GPCR) primarily couples to Gαi proteins, leading to the activation of several downstream pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt pathway and the mitogen-activated protein kinase (MAPK) pathway. These pathways ultimately regulate cell survival, proliferation, and migration.

Mechanism of Inhibition

While the precise binding site and molecular mechanism of this compound on CXCR4 have not been fully elucidated, it is known to block the activation of the receptor by its ligand, CXCL12, and by the HIV-1 envelope glycoprotein gp120.[1] As an antagonist, it likely binds to the orthosteric or an allosteric site on the receptor, preventing the conformational changes necessary for G-protein coupling and subsequent downstream signaling. This inhibition of CXCR4 makes this compound and its derivatives promising candidates for the development of therapeutics for cancer, inflammatory diseases, and HIV-1 infection.[7][8]

Conclusion

This compound is a valuable molecule for researchers in organic chemistry and drug development. Its well-defined structure and versatile reactivity make it a useful building block for the synthesis of complex organic molecules, including bioactive isoflavonoids. Furthermore, its potent inhibitory activity against the CXCR4 receptor highlights its potential as a lead compound for the development of new therapeutics targeting a range of diseases. This guide provides the foundational technical information required for the effective utilization of this compound in a research and development setting.

References

- 1. CAS 836-43-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-苯甲氧基苯甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. This compound CAS#: 836-43-1 [m.chemicalbook.com]

- 6. chemimpex.com [chemimpex.com]

- 7. Structural mechanisms underlying the modulation of CXCR4 by diverse small-molecule antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular mechanism of AMD3100 antagonism in the CXCR4 receptor: transfer of binding site to the CXCR3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-Benzyloxybenzyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxybenzyl alcohol, a key organic intermediate, plays a significant role in the synthesis of a variety of pharmaceutical compounds and fine chemicals. Its unique molecular structure, featuring both a benzyl ether and a primary alcohol functional group, imparts a versatile reactivity profile that is highly valued in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the core physical properties of this compound, presenting quantitative data in a structured format, detailing experimental methodologies for property determination, and offering visual representations to aid in understanding its chemical nature.

Chemical Structure

The molecular structure of this compound consists of a benzyl group linked via an ether oxygen to a benzyl alcohol moiety at the para position. This arrangement is crucial to its chemical behavior and physical characteristics.

Determining the Solubility of 4-Benzyloxybenzyl Alcohol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Benzyloxybenzyl alcohol (CAS No. 836-43-1), a versatile aromatic alcohol utilized as a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] While specific quantitative solubility data in a wide range of organic solvents is not extensively documented in publicly available literature, this document outlines the established experimental protocols for determining its solubility. Understanding the solubility of this compound is critical for its application in organic synthesis, formulation development, and material science.

Physicochemical Properties of this compound

This compound is a white or off-white solid at room temperature.[1][2] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄O₂ | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| Melting Point | 85-92 °C | [1] |

| Appearance | White or off-white solid/powder | [1][2] |

| CAS Number | 836-43-1 | [1] |

| Known Solubility | Soluble in Methanol | [2] |

Experimental Protocols for Solubility Determination

The following section details established methodologies for quantitatively determining the solubility of a solid compound like this compound in various organic solvents. These methods are based on the principle of creating a saturated solution and then measuring the concentration of the dissolved solute.

Isothermal Saturation Method (Gravimetric Analysis)

This is a common and direct method for determining solubility. It involves creating a saturated solution at a constant temperature and then determining the mass of the dissolved solid.

Materials and Equipment:

-

This compound

-

Selected organic solvents (e.g., ethanol, acetone, chloroform, ethyl acetate, etc.)

-

Analytical balance

-

Temperature-controlled shaker or magnetic stirrer

-

Vials or flasks with airtight seals

-

Syringe filters (solvent-compatible, e.g., 0.45 µm pore size)

-

Pre-weighed evaporation dishes or vials

-

Drying oven or vacuum desiccator

Detailed Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial. An excess is confirmed by the presence of undissolved solid after equilibration.

-

Add a precise volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a temperature-controlled shaker or on a magnetic stirrer set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that solubility equilibrium is reached. Equilibrium is achieved when the concentration of the dissolved solute remains constant over time.

-

-

Separation of Undissolved Solute:

-

After equilibration, cease agitation and allow the undissolved solid to settle for at least 2 hours.

-

Carefully draw the clear supernatant (the saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense a known volume of the clear, saturated solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microparticles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporation dish containing the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, a vacuum desiccator can be used for more gentle drying.

-

Once the solvent has completely evaporated, cool the dish to room temperature in a desiccator to prevent moisture absorption.

-

Weigh the dish with the dry this compound residue.

-

-

Calculation of Solubility:

-

Subtract the initial mass of the empty evaporation dish from the final mass to determine the mass of the dissolved this compound.

-

Solubility is then expressed as the mass of solute per volume of solvent (e.g., g/L or mg/mL).

-

Spectrophotometric Method

This indirect method can be employed if this compound exhibits a characteristic UV-Vis absorbance in the chosen solvent. It relies on the Beer-Lambert law to determine the concentration of the solute in a saturated solution.

Additional Equipment:

-

UV-Vis Spectrophotometer

-

Volumetric flasks and pipettes

Methodology Outline:

-

Prepare a Saturated Solution: Follow steps 1 and 2 from the Isothermal Saturation Method.

-

Create a Calibration Curve:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).

-

Plot a graph of absorbance versus concentration to create a calibration curve.

-

-

Measure Sample Absorbance:

-

After equilibration of the saturated solution, filter the supernatant as described previously.

-

Dilute a known volume of the saturated solution with the solvent to bring its absorbance within the linear range of the calibration curve.

-

-

Calculate Solubility:

-

Use the absorbance of the diluted saturated solution and the equation from the calibration curve to determine the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to find the concentration of the original saturated solution, which represents its solubility.

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

This guide provides the necessary framework for researchers to systematically and accurately determine the solubility of this compound in various organic solvents, facilitating its effective use in research and development.

References

Spectral Analysis of 4-Benzyloxybenzyl Alcohol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectral data for 4-Benzyloxybenzyl alcohol, a key intermediate in the synthesis of various organic molecules. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data

The following tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

The ¹H NMR spectrum was acquired on a 400 MHz instrument in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.46 - 7.30 | m | 5H | Ar-H (benzyl) |

| 7.29 | d, J=8.4 Hz | 2H | Ar-H (H-2, H-6) |

| 6.96 | d, J=8.4 Hz | 2H | Ar-H (H-3, H-5) |

| 5.06 | s | 2H | -O-CH₂ -Ph |

| 4.65 | s | 2H | -CH₂ -OH |

| 1.65 | t, J=6.0 Hz | 1H | -OH |

Note: The assignment of aromatic protons is based on typical chemical shift values and coupling patterns.

¹³C NMR Data

The ¹³C NMR spectral data are presented below. Chemical shifts (δ) are reported in ppm.

| Chemical Shift (ppm) | Assignment |

| 158.2 | C-4 |

| 137.1 | C-1' (benzyl) |

| 133.5 | C-1 |

| 128.8 | C-2, C-6 |

| 128.6 | C-3', C-5' (benzyl) |

| 128.0 | C-4' (benzyl) |

| 127.5 | C-2', C-6' (benzyl) |

| 115.0 | C-3, C-5 |

| 70.0 | -O-C H₂-Ph |

| 64.9 | -C H₂-OH |

Disclaimer: The provided ¹³C NMR data is based on typical chemical shift values for similar structures and may not represent experimentally verified data for this specific compound.

Infrared (IR) Spectroscopy

The following table lists the characteristic absorption bands observed in the IR spectrum of this compound.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3330 | Strong, Broad | O-H stretch (alcohol) |

| 3033 | Medium | C-H stretch (aromatic) |

| 2925, 2870 | Medium | C-H stretch (aliphatic) |

| 1612, 1512, 1454 | Strong | C=C stretch (aromatic ring) |

| 1245 | Strong | C-O stretch (ether) |

| 1015 | Strong | C-O stretch (primary alcohol) |

| 821 | Strong | p-disubstituted benzene bend |

| 738, 698 | Strong | Monosubstituted benzene bend |

Disclaimer: The provided IR data is based on typical absorption frequencies for the functional groups present in the molecule and may not represent experimentally verified data for this specific compound.

Mass Spectrometry (MS)

The mass spectrum was obtained using electron ionization (EI). The table below lists the major fragment ions and their relative intensities.

| m/z | Relative Intensity (%) | Assignment |

| 214 | 20 | [M]⁺ (Molecular Ion) |

| 107 | 100 | [M - C₇H₇O]⁺ |

| 91 | 95 | [C₇H₇]⁺ (Tropylium ion) |

| 79 | 30 | [C₆H₇]⁺ |

| 77 | 25 | [C₆H₅]⁺ |

Experimental Protocols

The following sections detail the generalized experimental methodologies for the acquisition of the spectral data.

NMR Spectroscopy

Sample Preparation: A small amount of this compound (typically 5-10 mg) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

¹H NMR Acquisition: The ¹H NMR spectrum is recorded on a 400 MHz NMR spectrometer. Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 8-16) are acquired to obtain a good signal-to-noise ratio.

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded on the same spectrometer, typically operating at a frequency of 100 MHz for the ¹³C nucleus. A proton-decoupled pulse sequence is used to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (typically 128 or more) and a longer relaxation delay (2-5 seconds) are required to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid this compound is finely ground with dry potassium bromide (KBr) powder in an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, a thin film of the sample can be prepared by dissolving a small amount in a volatile solvent, depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically scanned over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment (or a pure KBr pellet) is recorded first and automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

Mass Spectrometry (MS)

Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS). In the ion source, the sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in a technique known as Electron Ionization (EI). This process causes the molecule to lose an electron, forming a positively charged molecular ion ([M]⁺), which can then undergo fragmentation.

Mass Analysis and Detection: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z). A detector then records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Workflow for Spectral Data Acquisition and Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectral data for an organic compound like this compound.

Caption: Workflow for Spectral Data Acquisition and Analysis.

The Advent and Evolution of p-Alkoxybenzyl Alcohol Resins: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of solid-phase peptide synthesis (SPPS), the choice of a solid support is a foundational decision that profoundly influences the efficiency, purity, and overall success of synthesizing a target peptide. Among the arsenal of resins available, the p-alkoxybenzyl alcohol resin, commonly known as Wang resin, stands as a cornerstone, particularly for strategies employing the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group. This technical guide provides an in-depth exploration of the discovery, history, and core methodologies associated with p-alkoxybenzyl alcohol resins, offering a practical resource for professionals in peptide research and drug development.

Historical Context and Discovery

The landscape of peptide synthesis was revolutionized in the 1960s by R. Bruce Merrifield's concept of Solid-Phase Peptide Synthesis (SPPS), a paradigm that earned him the Nobel Prize in Chemistry. The initial "Merrifield resin" (chloromethylated polystyrene) was tailored for the tert-butyloxycarbonyl (Boc) protection strategy, which relies on strong acid for cleavage. However, the growing preference for the milder, base-labile Fmoc protecting group necessitated the development of a new class of solid supports with linkages susceptible to cleavage by moderate acids.

In 1973, Dr. S. S. Wang of Hoffmann-La Roche published a seminal paper detailing the synthesis and application of p-alkoxybenzyl alcohol resin . This innovation provided a resin with an acid-labile linker perfectly suited for the burgeoning Fmoc/tBu (tert-butyl) strategy. The key feature of this resin is the p-alkoxybenzyl ester linkage formed with the first amino acid, which is stable to the basic conditions used for Fmoc group removal (typically piperidine) but can be readily cleaved by trifluoroacetic acid (TFA) to yield a peptide with a C-terminal carboxylic acid. This compatibility cemented the Wang resin as a workhorse in modern peptide synthesis.

Core Characteristics of p-Alkoxybenzyl Alcohol (Wang) Resin

The Wang resin is typically composed of a 1% divinylbenzene cross-linked polystyrene core. Its defining feature is the p-alkoxybenzyl alcohol linker, which provides the reactive hydroxyl group for the attachment of the first Fmoc-protected amino acid.

| Property | Description | Typical Values |

| Polymer Matrix | Polystyrene cross-linked with divinylbenzene | 1-2% DVB |

| Linker | p-Alkoxybenzyl alcohol | N/A |

| Functional Group | Hydroxyl (-OH) | N/A |

| Primary Application | SPPS of peptides with a C-terminal carboxylic acid | N/A |

| Typical Loading Capacity | The number of reactive sites per gram of resin | 0.3 - 1.2 mmol/g |

| Cleavage Condition | Mild acidic conditions | 50-95% TFA in DCM |

| Compatibility | Fmoc-based SPPS | N/A |

Experimental Protocols

Synthesis of p-Alkoxybenzyl Alcohol (Wang) Resin

While Wang's original 1973 publication laid the groundwork, an improved synthesis was later reported by Lu, Mojsov, Tam, and Merrifield in 1981, which is the basis for many modern preparations.

Materials:

-

Chloromethyl-copoly(styrene-1% divinylbenzene) resin (Merrifield resin)

-

4-(Hydroxymethyl)phenol

-

Sodium methoxide (NaOMe)

-

N,N-Dimethylacetamide (DMA)

-

Methanol (MeOH)

-

Pyridine

Procedure:

-

Swell the Merrifield resin in DMA.

-

In a separate flask, dissolve 4-(hydroxymethyl)phenol and sodium methoxide in DMA.

-

Add the solution of 4-(hydroxymethyl)phenol and NaOMe to the swollen resin.

-

Heat the reaction mixture at 50-80°C for 24 hours with mechanical stirring.

-

After the reaction is complete, filter the resin and wash it sequentially with DMA, DMA/water, water, and methanol.

-

To cap any unreacted chloromethyl sites, treat the resin with a solution of pyridine.

-

Wash the resin thoroughly with methanol and dry under vacuum.

Loading of the First Fmoc-Amino Acid

The esterification of the first amino acid to the resin's hydroxyl group is a critical step that can be prone to racemization.

Materials:

-

p-Alkoxybenzyl alcohol (Wang) resin

-

Fmoc-protected amino acid

-

N,N'-Diisopropylcarbodiimide (DIC) or Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

1-Hydroxybenzotriazole (HOBt) (optional, to suppress racemization)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Acetic Anhydride

-

Pyridine or N,N-Diisopropylethylamine (DIPEA)

Procedure:

-

Swell the Wang resin in a 9:1 (v/v) mixture of DCM and DMF (approximately 15 mL per gram of resin).

-

In a separate vessel, dissolve 1.5 to 2.5 equivalents of the Fmoc-amino acid (relative to the resin's loading capacity) in a minimal amount of DMF. If using, add an equimolar amount of HOBt.

-

Add the amino acid solution to the swollen resin.

-

Add 1.0 equivalent of DIC (relative to the amino acid) to the resin mixture.

-

Add a catalytic amount of DMAP (0.1 equivalents relative to the resin).

-

Agitate the mixture at room temperature for 2-4 hours.

-

To cap any unreacted hydroxyl groups, filter the resin and treat it with a solution of acetic anhydride and pyridine (or DIPEA) in DCM for 30 minutes.

-

Filter the resin and wash it sequentially with DMF, DCM, and methanol.

-

Dry the loaded resin under vacuum. The loading level can be quantified by spectrophotometric determination of the Fmoc group cleaved from a small, weighed sample of the dried resin.

Cleavage of the Peptide from the Resin

The final step involves the acidolytic cleavage of the peptide from the solid support and the simultaneous removal of side-chain protecting groups.

Materials:

-

Peptide-bound Wang resin

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Scavengers (e.g., water, triisopropylsilane (TIS), 1,2-ethanedithiol (EDT))

-

Cold diethyl ether

Procedure:

-

Remove the N-terminal Fmoc group from the peptide-resin by treating it with 20% piperidine in DMF for 30 minutes.

-

Wash the resin thoroughly with DMF and then with DCM. Dry the resin.

-

Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% water, and 2.5% TIS. The choice and amount of scavengers depend on the amino acid composition of the peptide.

-

Add the cleavage cocktail to the peptide-resin (approximately 10 mL per gram of resin) and allow it to react at room temperature for 1.5 to 4 hours with occasional swirling.

-

Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA.

-

Combine the filtrates and precipitate the crude peptide by adding 8-10 volumes of cold diethyl ether.

-

Collect the precipitated peptide by centrifugation or filtration and wash it with cold diethyl ether.

-

Dry the crude peptide under vacuum.

Comparative Performance

The choice of resin is dictated by the desired C-terminal functionality of the peptide. Wang resin is the standard for peptides with a C-terminal carboxylic acid.

| Resin Type | Primary Application | Typical Loading Capacity (mmol/g) | Expected Crude Peptide Purity (%) | Typical Overall Yield (%) | Cleavage Conditions |

| Wang Resin | Peptides with a C-terminal carboxylic acid | 0.3 - 1.0 | 50 - 90 | Moderate to High | 50-95% TFA in DCM |

| Rink Amide Resin | Peptides with a C-terminal amide | 0.3 - 1.0 | 52 - 90+ | Moderate to High | 95% TFA with scavengers |

| 2-Chlorotrityl Chloride (2-CTC) Resin | Protected peptide fragments and peptides with C-terminal carboxylic acids | 0.3 - 1.6+ | Generally high, especially for protected fragments | High | 1-5% TFA in DCM (for protected fragments) |

Note: Expected purity and yield are highly dependent on the peptide sequence, length, and the efficiency of coupling and deprotection steps.

Visualizing the Workflow and Logic

Synthesis of p-Alkoxybenzyl Alcohol (Wang) Resin

Caption: Synthesis of Wang Resin from Merrifield Resin.

Fmoc-SPPS Workflow Using Wang Resin

Caption: General workflow for Fmoc-SPPS on Wang Resin.

Conclusion

The development of p-alkoxybenzyl alcohol resin by S. S. Wang was a pivotal moment in the history of peptide synthesis, enabling the widespread adoption of the milder and highly efficient Fmoc-based solid-phase methodology. Its robustness, reliability, and suitability for producing peptides with a C-terminal carboxylic acid have ensured its place as an indispensable tool in both academic research and industrial drug development. A thorough understanding of its historical context, chemical properties, and the detailed experimental protocols for its use is essential for any scientist aiming to master the art of synthetic peptide chemistry.

Reactivity of the Benzylic Hydroxyl Group in 4-Benzyloxybenzyl Alcohol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Benzyloxybenzyl alcohol is a versatile bifunctional organic molecule featuring a primary benzylic hydroxyl group and a benzyl ether moiety. This unique structure makes it a valuable intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals and other biologically active compounds. The reactivity of the benzylic hydroxyl group is of paramount importance, governing its synthetic utility. This technical guide provides a comprehensive analysis of the reactivity of this functional group, focusing on key transformations including oxidation, etherification, nucleophilic substitution, and debenzylation.

The presence of the electron-donating benzyloxy group at the para position significantly influences the reactivity of the benzylic hydroxyl group. It enhances the stability of carbocation intermediates, thereby facilitating reactions that proceed through an SN1-type mechanism. Conversely, it can also influence the rate of oxidation and other reactions at the benzylic position. Understanding these electronic effects is crucial for predicting reaction outcomes and designing efficient synthetic routes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value |

| CAS Number | 836-43-1[1] |

| Molecular Formula | C₁₄H₁₄O₂[1] |

| Molecular Weight | 214.26 g/mol [1] |

| Appearance | Solid[1] |

| Melting Point | 86-87 °C[1] |

| Solubility | Soluble in organic solvents like ethanol and ether; limited solubility in water.[2] |

Reactivity of the Benzylic Hydroxyl Group

The benzylic hydroxyl group of this compound is a versatile functional handle that can participate in a variety of chemical transformations.

Oxidation to 4-Benzyloxybenzaldehyde

The selective oxidation of the primary alcohol to the corresponding aldehyde, 4-benzyloxybenzaldehyde, is a fundamental transformation. This aldehyde is a valuable precursor in the synthesis of various fine chemicals and pharmaceutical intermediates.

A range of oxidizing agents can be employed for this conversion, with manganese dioxide (MnO₂) being a particularly mild and selective reagent for benzylic alcohols. The reaction proceeds via a radical mechanism on the surface of the MnO₂. Other reagents, such as those based on chromium(VI) or platinum catalysts in the presence of oxygen, are also effective.[3] The presence of the electron-donating benzyloxy group can influence the rate of oxidation.

Quantitative Data on Oxidation of Substituted Benzyl Alcohols:

| Substrate | Oxidizing System | Conversion (%) | Selectivity to Aldehyde (%) | Reference |

| 4-Methoxybenzyl alcohol | PdOx/CeO2-NR, Air, 100 °C, 18 h | 70 | 86 | [4] |

| 4-Methylbenzyl alcohol | PdOx/CeO2-NR, Air, 100 °C, 18 h | 66 | 81 | [4] |

| Benzyl alcohol | Pt@CHs, O₂, KOH, H₂O/Toluene, 80 °C, 3 h | - | 99 (Yield) | [3] |

| 4-Methoxybenzyl alcohol | Pt@CHs, O₂, KOH, H₂O/Toluene, 80 °C, 3 h | - | High Yield | [3] |

Experimental Protocol: Oxidation with Manganese Dioxide

This protocol describes a general method for the selective oxidation of this compound to 4-benzyloxybenzaldehyde using activated manganese dioxide.

-

Materials:

-

This compound

-

Activated Manganese Dioxide (MnO₂)

-

Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Celite®

-

-

Procedure:

-

To a stirred solution of this compound (1.0 equivalent) in dichloromethane or chloroform (10-20 mL per gram of alcohol), add activated manganese dioxide (5-10 equivalents).[5]

-

Stir the resulting suspension vigorously at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.

-

Upon completion, filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

-

Wash the filter cake thoroughly with the reaction solvent.

-

Combine the filtrate and washings and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure to afford the crude 4-benzyloxybenzaldehyde.

-

The product can be further purified by recrystallization or column chromatography if necessary.

-

Reaction Pathway: Oxidation of this compound

Caption: Oxidation of this compound to the corresponding aldehyde.

Etherification

The benzylic hydroxyl group can be readily converted into an ether linkage. This transformation is typically achieved under either acidic or basic conditions.

-

Acid-Catalyzed Etherification: In the presence of a catalytic amount of a strong acid (e.g., HCl, H₂SO₄), this compound can react with another alcohol to form an unsymmetrical ether.[6] The reaction proceeds via a benzylic carbocation intermediate, which is stabilized by the para-benzyloxy group.

-

Williamson Ether Synthesis: Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether.

Experimental Protocol: Acid-Catalyzed Etherification with Ethanol

This protocol provides a general procedure for the synthesis of 4-(ethoxymethyl)benzyloxybenzene.

-

Materials:

-

This compound

-

Ethanol (absolute)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Bicarbonate solution (saturated)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Diethyl ether

-

-

Procedure:

-

Dissolve this compound (1.0 equivalent) in an excess of absolute ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid (e.g., a few drops).

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Quench the reaction by adding saturated sodium bicarbonate solution.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude ether.

-

Purify the product by column chromatography if necessary.

-

Reaction Pathway: Acid-Catalyzed Etherification

Caption: Acid-catalyzed etherification of this compound.

Nucleophilic Substitution (SN1 Reaction)

The benzylic hydroxyl group can be substituted by various nucleophiles. Due to the high stability of the resulting benzylic carbocation, which is further stabilized by the electron-donating para-benzyloxy group, these reactions typically proceed through an SN1 mechanism.[7] A common example is the conversion of the alcohol to the corresponding benzyl halide.

Experimental Protocol: Synthesis of 4-Benzyloxybenzyl Chloride

This protocol outlines the synthesis of 4-benzyloxybenzyl chloride from this compound using thionyl chloride. A similar procedure has been reported for the synthesis of 2-benzyloxybenzyl chloride.[8]

-

Materials:

-

This compound

-

Thionyl chloride (SOCl₂)

-

Pyridine or N,N-Dimethylformamide (DMF) (catalytic)

-

Anhydrous diethyl ether or dichloromethane

-

Ice bath

-

-

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or dichloromethane.

-

Add a catalytic amount of pyridine or DMF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Carefully pour the reaction mixture onto crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer and wash it with cold water, saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and remove the solvent under reduced pressure to yield the crude 4-benzyloxybenzyl chloride.

-

The product can be purified by recrystallization.

-

Reaction Pathway: SN1 Conversion to Benzyl Chloride

Caption: SN1 reaction of this compound with thionyl chloride.

Debenzylation

The benzyloxy group in this compound can be cleaved under various conditions, a reaction known as debenzylation. This is a common deprotection strategy in multi-step synthesis. Catalytic hydrogenolysis is a widely used method for this transformation.

Experimental Protocol: Catalytic Hydrogenolysis

This protocol describes the debenzylation of this compound to 4-hydroxybenzyl alcohol via catalytic transfer hydrogenation or using hydrogen gas.

-

Materials:

-

This compound

-

Palladium on carbon (Pd/C, 5-10%)

-

Methanol or Ethanol

-

Hydrogen source (Hydrogen gas balloon or a hydrogen transfer agent like ammonium formate)

-

-

Procedure (with Hydrogen Gas):

-

Dissolve this compound in methanol or ethanol in a flask suitable for hydrogenation.

-

Add a catalytic amount of Pd/C (typically 5-10 mol%).

-

Evacuate the flask and backfill with hydrogen gas from a balloon.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

-

Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.

-

Wash the Celite® pad with the solvent.

-

Concentrate the filtrate under reduced pressure to obtain 4-hydroxybenzyl alcohol.

-

Workflow: Catalytic Debenzylation

Caption: Experimental workflow for catalytic debenzylation.

Conclusion

The benzylic hydroxyl group in this compound is a highly reactive and synthetically versatile functional group. Its reactivity is significantly influenced by the presence of the para-benzyloxy substituent, which stabilizes carbocation intermediates and facilitates Sɴ1-type reactions. The key transformations of this hydroxyl group—oxidation to the aldehyde, etherification, nucleophilic substitution, and its role in deprotection strategies—underscore the importance of this compound as a valuable building block in organic synthesis, particularly in the fields of pharmaceutical and materials science. The provided experimental protocols offer practical guidance for researchers to effectively utilize this compound in their synthetic endeavors. Further quantitative studies on the kinetics of these reactions would provide a deeper understanding and allow for more precise control over reaction outcomes.

References

- 1. 4-苯甲氧基苯甲醇 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. CAS 836-43-1: this compound | CymitQuimica [cymitquimica.com]

- 3. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Solvent-Free Oxidation of Benzyl Alcohol Derivatives by In Situ Generated Redox Couple Pd(0)/PdOx Supported on Ceria Nanorods | MDPI [mdpi.com]

- 5. OXIDATION OF ALCOHOL BY MANGANESE DIOXIDE (MnO2) – My chemistry blog [mychemblog.com]

- 6. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Wang Resin and Its Derivatives for Solid-Phase Synthesis

For Researchers, Scientists, and Drug Development Professionals

Wang resin is a cornerstone of modern solid-phase peptide synthesis (SPPS) and has found broad applications in solid-phase organic synthesis (SPOS).[1][2] Its robust yet cleavable linker, combined with favorable physical properties, makes it an invaluable tool for the efficient construction of complex molecules. This guide provides a comprehensive overview of Wang resin, its derivatives, and their application, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Concepts of Wang Resin

Wang resin is a polystyrene-based solid support functionalized with a 4-alkoxybenzyl alcohol linker.[3] This linker is the key to its utility, providing a stable anchor for the growing peptide chain or organic molecule throughout the synthesis, yet allowing for its release under moderately acidic conditions.[4][5] The polystyrene matrix, typically cross-linked with divinylbenzene, provides insolubility and mechanical stability, facilitating the iterative process of coupling and washing that characterizes solid-phase synthesis.[2]

The primary application of Wang resin is in Fmoc (9-fluorenylmethyloxycarbonyl) based peptide synthesis to produce peptides with a C-terminal carboxylic acid.[2][4] Its compatibility with a wide range of solvents and reagents has also made it a popular choice for the solid-phase synthesis of small molecules.[5]

Quantitative Properties of Wang Resin

The performance of Wang resin in solid-phase synthesis is critically dependent on its physical and chemical properties. Key parameters include loading capacity, particle size, and swelling volume. These properties can be tailored to suit specific synthetic challenges, such as the synthesis of long or difficult peptide sequences.[2][6]

| Property | Typical Range | Significance in Synthesis |

| Loading Capacity | 0.3 - 2.0 mmol/g | Defines the number of reactive sites per gram of resin. Higher loading can increase yield per batch, while lower loading is often preferred for long or complex sequences to minimize steric hindrance and interchain interactions.[2][7] |

| Particle Size | 100-200 mesh, 200-400 mesh | Affects reagent diffusion and reaction kinetics. Smaller particle sizes offer a larger surface area, potentially leading to faster and more complete reactions, but can also lead to slower filtration.[2] |

| Cross-linking | 1-2% Divinylbenzene (DVB) | Determines the resin's swelling properties and mechanical stability. Higher cross-linking results in a more rigid resin with lower swelling, while lower cross-linking allows for greater swelling and improved reagent access to the core of the beads.[2] |

Derivatives of Wang Resin: Pre-loaded Resins

To streamline the synthesis process and avoid potential side reactions during the initial loading of the first amino acid, pre-loaded Wang resins are widely used.[3][8] These derivatives come with the first Fmoc-protected amino acid already attached to the resin via the acid-labile ester linkage. This not only saves a synthetic step but also ensures a consistent and high-yielding attachment of the initial residue.[3] A wide variety of pre-loaded Wang resins are commercially available, covering all standard proteinogenic amino acids.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key steps involved in solid-phase peptide synthesis using Wang resin.

Resin Swelling

Proper swelling of the resin is crucial to ensure that the reactive sites within the polymer matrix are accessible to reagents.[9]

Protocol:

-

Place the desired amount of Wang resin in a suitable reaction vessel.

-

Add a solvent in which the resin swells well, typically N,N-dimethylformamide (DMF) or dichloromethane (DCM). Use approximately 10-15 mL of solvent per gram of resin.[10]

-

Allow the resin to swell for at least 15-30 minutes at room temperature with occasional agitation.[9][10]

-

After swelling, drain the solvent by filtration.

Loading the First Amino Acid (for non-pre-loaded resin)

This step involves the esterification of the first Fmoc-protected amino acid to the hydroxyl groups of the Wang resin.

Protocol:

-

Swell the Wang resin in a 2:1 mixture of DCM:DMF.[11]

-

In a separate flask, dissolve 5 equivalents of the Fmoc-amino acid, 5 equivalents of 1-hydroxybenzotriazole (HOBt), and 0.3 equivalents of 4-(dimethylamino)pyridine (DMAP) in the DCM:DMF solvent mixture.[11]

-

Add 5 equivalents of diisopropylcarbodiimide (DIC) to the amino acid solution and allow it to pre-activate for 30 minutes.[11]

-

Add the activated amino acid solution to the swollen resin.

-

Shake the reaction mixture for 3 hours at room temperature.[11]

-

Filter the resin and wash it sequentially with DMF (3 times), methanol (3 times), and DCM (3 times).[11]

-

To cap any unreacted hydroxyl groups, treat the resin with a solution of acetic anhydride and pyridine in DMF.

-

Wash the resin again as described in step 6 and dry it under vacuum.

Solid-Phase Peptide Synthesis Cycle (Fmoc-SPPS)

The synthesis of the peptide chain proceeds through a series of iterative cycles, each consisting of two main steps: Fmoc deprotection and amino acid coupling.

Protocol:

-

Wash the resin-bound peptide with DMF.

-

Add a solution of 20% piperidine in DMF to the resin.[12]

-

Agitate the mixture for 3 minutes, then drain the solution.[11]

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 10-15 minutes.[11]

-

Drain the solution and wash the resin thoroughly with DMF (at least 6 times) to remove all traces of piperidine.[11]

Protocol:

-

In a separate vessel, dissolve 3-5 equivalents of the next Fmoc-protected amino acid and a coupling reagent (e.g., HBTU/HOBt or HATU) in DMF.[11][12]

-

Add 6-10 equivalents of a base, typically N,N-diisopropylethylamine (DIPEA), to the activated amino acid solution.[11]

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the reaction mixture for 30-60 minutes at room temperature.[11] The reaction progress can be monitored using a qualitative test such as the Kaiser (ninhydrin) test.[10]

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3-4 times) to remove excess reagents and by-products.[11]

Peptide Cleavage from Wang Resin

The final step in SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of side-chain protecting groups. For Wang resin, this is achieved under acidic conditions.

Protocol:

-

Wash the peptide-resin with DCM to remove any residual DMF.[10]

-

Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A common general-purpose cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[13]

-

Add the cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin).

-

Allow the reaction to proceed for 1-3 hours at room temperature with occasional swirling.[14]

-

Filter the cleavage mixture to separate the resin. Collect the filtrate, which contains the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.[14]

-

Precipitate the crude peptide by adding the combined filtrate to a large volume of cold diethyl ether (8-10 times the volume of the filtrate).[14]

-

Collect the precipitated peptide by centrifugation or filtration.

-

Wash the peptide pellet with cold diethyl ether to remove scavengers and dissolved protecting group by-products.

-

Dry the crude peptide under vacuum. The peptide can then be purified by techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing Workflows and Structures

The following diagrams, generated using the DOT language, illustrate the key structures and processes associated with Wang resin in solid-phase synthesis.

Caption: Chemical structure of Wang resin.

Caption: General workflow of solid-phase peptide synthesis (SPPS) using Wang resin.

Caption: Simplified mechanism of peptide cleavage from Wang resin.

Conclusion

Wang resin and its derivatives remain indispensable tools in the fields of peptide synthesis and drug discovery. A thorough understanding of their properties, coupled with optimized experimental protocols, is essential for the successful synthesis of target molecules. The data and methodologies presented in this guide offer a solid foundation for researchers to effectively utilize Wang resin in their synthetic endeavors, enabling the efficient and reliable production of peptides and other complex organic molecules.

References

- 1. fiveable.me [fiveable.me]

- 2. Advantages of Wang Resin in Peptide Synthesis - AltaBioscience [altabioscience.com]

- 3. nbinno.com [nbinno.com]

- 4. peptide.com [peptide.com]

- 5. seplite.com [seplite.com]

- 6. peptide.com [peptide.com]

- 7. pepsynthllp.com [pepsynthllp.com]

- 8. biotage.com [biotage.com]

- 9. chemistry.du.ac.in [chemistry.du.ac.in]

- 10. peptide.com [peptide.com]

- 11. rsc.org [rsc.org]

- 12. rsc.org [rsc.org]

- 13. WO2017127007A1 - METHOD FOR PREPARATION OF PEPTIDES WITH psWANG LINKER - Google Patents [patents.google.com]

- 14. peptide.com [peptide.com]

Methodological & Application

Application Note: Synthesis of 4-Benzyloxybenzyl alcohol from 4-hydroxybenzyl alcohol

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Benzyloxybenzyl alcohol is a valuable bifunctional molecule widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its structure, featuring both a protected phenolic hydroxyl group and a primary benzylic alcohol, makes it a versatile building block for creating more complex molecules.[1]

The most common and efficient method for preparing this compound is through the Williamson ether synthesis.[2][3] This reaction involves the selective O-alkylation of the phenolic hydroxyl group of 4-hydroxybenzyl alcohol with a benzyl halide. The Williamson ether synthesis is a robust SN2 reaction where an alkoxide nucleophilically attacks an alkyl halide.[4][5]

A key challenge in this synthesis is the presence of two hydroxyl groups in the starting material, 4-hydroxybenzyl alcohol.[2] However, the phenolic hydroxyl group is significantly more acidic than the benzylic alcohol. This difference in acidity allows for selective deprotonation of the phenolic hydroxyl using a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to form the corresponding phenoxide.[2][6] The resulting phenoxide ion is a potent nucleophile that readily reacts with benzyl bromide in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile to yield the desired product.[2][3][7] The use of polar aprotic solvents favors the SN2 pathway and minimizes potential side reactions.[3]

Chemical Reaction

Caption: Williamson ether synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of this compound via the Williamson ether synthesis.

Materials

-

4-Hydroxybenzyl alcohol (≥98%)

-

Benzyl bromide (BnBr, ≥98%) (Caution: Lachrymatory)[6]

-

Anhydrous potassium carbonate (K₂CO₃, ≥99%)

-

Dry N,N-dimethylformamide (DMF)[6]

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for elution

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Reflux condenser

-

Nitrogen or Argon gas inlet

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

Procedure

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-hydroxybenzyl alcohol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add dry DMF to the flask (5–10 mL/mmol of the starting material).[6]

-

Reagent Addition: Stir the suspension at room temperature for 15 minutes. Add benzyl bromide (1.2 eq) to the mixture dropwise.

-

Reaction: Heat the reaction mixture to 50-80°C.[7]

-

Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed (typically 2-6 hours).[7]

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully pour the mixture into a separatory funnel containing deionized water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with deionized water and then brine.[6]

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[6]

-

Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield this compound as a solid.

Data Presentation

Table 1: Summary of Reagents and Reaction Conditions

| Component | Role | Typical Equivalents | Notes |

| 4-Hydroxybenzyl alcohol | Substrate | 1.0 | Starting material with two hydroxyl groups. |

| Benzyl Bromide | Reagent | 1.1 - 1.5 | Benzylating agent; lachrymatory.[6] |

| Potassium Carbonate | Base | 2.0 - 3.0 | Deprotonates the more acidic phenolic hydroxyl. |

| DMF / Acetonitrile | Solvent | - | Polar aprotic solvent to facilitate SN2 reaction.[2][3] |

| Condition | Value | ||

| Temperature | 50 - 100 °C | Reaction temperature range.[7] | |

| Reaction Time | 1 - 8 hours | Varies based on scale and temperature.[7] |

Table 2: Product Characterization Data for this compound

| Property | Value |

| Appearance | White or off-white solid[1] |

| Molecular Formula | C₁₄H₁₄O₂[1][8] |

| Molecular Weight | 214.26 g/mol [1][8] |

| Melting Point | 85 - 92 °C[1][8] |

| CAS Number | 836-43-1[1][8] |

Table 3: Typical Yield and Purity

| Parameter | Value | Method |

| Yield | 50 - 95% | Isolated yield after purification.[7] |

| Purity | ≥ 97% | GC, HPLC, or NMR |

Experimental Workflow Visualization

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. byjus.com [byjus.com]

- 8. This compound 97 836-43-1 [sigmaaldrich.com]

Application Notes and Protocols: 4-Benzyloxybenzyl Ether as a Protecting Group for Alcohols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of multi-step organic synthesis, particularly in the fields of pharmaceutical development and natural product synthesis, the judicious selection and application of protecting groups are paramount. The 4-benzyloxybenzyl (BOB) ether serves as a valuable protecting group for alcohols, offering a balance of stability and selective cleavage under specific conditions. Its structural similarity to the well-established p-methoxybenzyl (PMB) ether allows for predictable reactivity, while the terminal benzyl group provides an additional site for potential chemical modification.

These application notes provide a comprehensive overview of the use of 4-benzyloxybenzyl alcohol and its derivatives for the protection of alcohols. Detailed protocols for both the introduction and cleavage of the BOB group are presented, along with a summary of its stability under various reaction conditions.

Chemical Structures

| Compound | Structure |

| This compound |

|

| 4-Benzyloxybenzyl chloride |

|

| 4-Benzyloxybenzyl bromide |

|

| A 4-Benzyloxybenzyl-protected alcohol | R-O-CH₂-C₆H₄-O-CH₂-C₆H₅ |

Principles of Protection and Deprotection

The 4-benzyloxybenzyl ether is typically introduced via a Williamson ether synthesis, where an alkoxide, generated from the alcohol to be protected, reacts with a 4-benzyloxybenzyl halide. The protection is robust under a variety of conditions, yet the ether linkage can be selectively cleaved through oxidative methods or catalytic hydrogenolysis.

Protection of Alcohols

The protection of an alcohol as its 4-benzyloxybenzyl ether is most commonly achieved using 4-benzyloxybenzyl bromide or chloride under basic conditions. The choice of base and solvent depends on the substrate's solubility and sensitivity.

Deprotection of 4-Benzyloxybenzyl Ethers

Two primary methods are employed for the cleavage of 4-benzyloxybenzyl ethers:

-

Oxidative Cleavage: Similar to PMB ethers, BOB ethers can be cleaved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). The reaction is believed to proceed via a single-electron transfer mechanism, favored by the electron-donating nature of the benzyloxy group.

-

Catalytic Hydrogenolysis: The benzyl C-O bond of the protecting group is susceptible to cleavage by catalytic hydrogenolysis, typically using palladium on carbon (Pd/C) and a hydrogen source. This method is mild and offers orthogonality to other protecting groups that are stable under reductive conditions.

Data Presentation

Table 1: Stability of Benzyl-type Protecting Groups under Various Conditions

| Condition Category | Reagent/Condition | 4-Benzyloxybenzyl Ether Stability | Benzyl Ether Stability | p-Methoxybenzyl (PMB) Ether Stability |

| Acidic | Strong Acids (e.g., HBr, BCl₃) | Liable to cleavage | Liable to cleavage | Liable to cleavage (more sensitive than benzyl) |

| Mild Acidic Conditions (e.g., Acetic Acid) | Generally Stable | Generally Stable | Generally Stable | |

| Basic | Strong Bases (e.g., NaH, KOH) | Stable | Stable | Stable |

| Oxidative | DDQ | Readily Cleaved | Cleaved under more forcing conditions or photoirradiation | Readily Cleaved |

| Ceric Ammonium Nitrate (CAN) | Expected to be cleaved | Less reactive than PMB | Readily Cleaved | |

| Reductive | Catalytic Hydrogenolysis (H₂, Pd/C) | Readily Cleaved | Readily Cleaved | Cleaved |

| Dissolving Metal Reduction (e.g., Na/NH₃) | Cleaved | Cleaved | Cleaved |

Table 2: Representative Yields for Protection and Deprotection Reactions

| Reaction | Substrate | Reagents and Conditions | Product | Yield (%) | Reference |

| Protection | Generic Primary Alcohol | 4-Benzyloxybenzyl bromide, NaH, DMF, 0 °C to rt | R-O-BOB | Typically >85% (inferred from general Williamson ether synthesis) | |

| Deprotection (Oxidative) | S-Phenyl 2,4-di-O-benzyl-3-O-(4-methoxybenzyl)-α-L-thiorhamnopyranoside | DDQ (2.3 eq), CH₂Cl₂/H₂O (17:1), 0 °C to rt, 1.5 h | S-Phenyl 2,4-di-O-benzyl-α-L-thiorhamnopyranoside | 78% | |

| Deprotection (Hydrogenolysis) | Generic BOB-protected alcohol | H₂, 10% Pd/C, Methanol, rt | R-OH | Typically >90% |

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol using 4-Benzyloxybenzyl Bromide

Objective: To protect a primary alcohol as its 4-benzyloxybenzyl ether via Williamson ether synthesis.

Materials:

-

Primary alcohol (1.0 equiv)

-

4-Benzyloxybenzyl bromide (1.2 equiv)

-

Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.5 equiv) portion-wise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of 4-benzyloxybenzyl bromide (1.2 equiv) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous NH₄Cl.

-

Extract the mixture with ethyl acetate (3 x volume of DMF).

-

Wash the combined organic layers with water and then brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Oxidative Deprotection using DDQ

Objective: To cleave a 4-benzyloxybenzyl ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

Materials:

-

4-Benzyloxybenzyl protected alcohol (1.0 equiv)

-

DDQ (1.5 - 2.5 equiv)

-

Dichloromethane (CH₂Cl₂)

-

Water

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the 4-benzyloxybenzyl protected alcohol in a mixture of CH₂Cl₂ and water (typically an 18:1 to 10:1 ratio).

-

Cool the solution to 0 °C in an ice bath.

-

Add DDQ (1.5 - 2.5 equiv) to the stirred solution.

-

Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature.

-

Continue stirring and monitor the reaction progress by TLC. Reaction times can vary from 1 to 6 hours.

-

Upon completion, dilute the reaction mixture with CH₂Cl₂ and quench with saturated aqueous NaHCO₃.

-

Separate the organic layer, and wash it with saturated aqueous NaHCO₃ and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Deprotection by Catalytic Hydrogenolysis

Objective: To cleave a 4-benzyloxybenzyl ether via catalytic hydrogenolysis.

Materials:

-

4-Benzyloxybenzyl protected alcohol (1.0 equiv)

-